molecular formula C19H15FN4O3S B2772995 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 450343-15-4

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2772995
CAS No.: 450343-15-4
M. Wt: 398.41
InChI Key: NLCSNUPUUSDLHT-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H15FN4O3S and its molecular weight is 398.41. The purity is usually 95%.
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Biological Activity

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC17H16FN3O2S
Molecular Weight359.44 g/mol
CAS Number921106-02-7

The structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the 4-fluorophenyl group is significant as fluorine substitution can enhance lipophilicity and bioactivity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor effects. A study on a series of pyrazole amide derivatives demonstrated that modifications in the structure significantly influenced their activity against various cancer cell lines. For instance, compounds with electron-withdrawing groups like fluorine showed enhanced inhibitory effects on tumor growth compared to their non-substituted counterparts .

Case Study : In a comparative analysis of several pyrazole derivatives against BRAF(V600E) mutant melanoma cells, the compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, suggesting moderate to strong antibacterial potential.

Table: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound NameMIC (µg/mL)Activity Type
This compound32Antibacterial
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide8Antifungal
N-(2-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide)64Antibacterial

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives reveal that modifications at various positions significantly affect biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency by increasing electron affinity and improving binding interactions with target proteins.

Key Findings from SAR Studies:

  • Position of Substituents : Substituents at the para position relative to the nitrogen atom in the pyrazole ring generally resulted in higher biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups improved membrane permeability and bioavailability.
  • Nitro Group Influence : The nitro group at the meta position contributed to increased cytotoxicity against cancer cells due to its ability to generate reactive oxygen species (ROS).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c1-11-14(3-2-4-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-7-5-12(20)6-8-13/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCSNUPUUSDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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